Product packaging for Haloxyfop-etotyl-d4(Cat. No.:)

Haloxyfop-etotyl-d4

Cat. No.: B1162635
M. Wt: 437.83
Attention: For research use only. Not for human or veterinary use.
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Description

Haloxyfop-etotyl-d4 is a high-purity, deuterated analog of the herbicide Haloxyfop-etotyl, specifically designed for use as an internal standard in high-performance liquid chromatography (HPLC) and other mass spectrometry-based analytical techniques . The incorporation of four deuterium atoms provides a consistent mass shift, enabling highly accurate quantification and reliable tracking of the parent compound in complex matrices during drug research and environmental analysis . Haloxyfop-etotyl is an aryloxyphenoxypropionate herbicide that, upon application and hydrolysis to its acid form, selectively inhibits acetyl-CoA carboxylase (ACCase) . This inhibition disrupts fatty acid biosynthesis and lipid formation, ultimately leading to the control of annual and perennial grass weeds . As a critical research tool, this compound aids in method development and validation, ensuring data accuracy for scientists studying herbicide environmental fate, metabolism, and resistance mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on this certified reference material for their advanced research and development projects .

Properties

Molecular Formula

C₁₉H₁₅D₄ClF₃NO₅

Molecular Weight

437.83

Synonyms

2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid 2-Ethoxyethyl Ester-d4;  Chloretazate-d4;  Dowco 453-d4;  Gallant-d4;  Gallant 125EE-d4;  Haloxyfop ethoxyethyl ester-d4;  Haloxyfop-ethoxyethyl-d4;  Zellek-d4

Origin of Product

United States

Advanced Analytical Methodologies Employing Haloxyfop Etotyl D4

Quantitative Analysis Enhancement through Deuterated Internal Standards

The use of isotopically labeled internal standards is a critical strategy in analytical chemistry to improve the accuracy and precision of quantitative measurements. Deuterated standards, like Haloxyfop-etotyl-d4, are particularly valuable because they have chemical and physical properties nearly identical to their non-labeled counterparts, but with a distinct mass. This allows them to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer, yet be distinguished by their mass-to-charge ratio. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides in complex matrices. The integration of this compound as an internal standard significantly enhances the performance of LC-MS/MS methods. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, and analysis is mirrored by the internal standard.

Research has demonstrated the utility of deuterated internal standards in LC-MS/MS for the analysis of haloxyfop (B150297) and its esters. For instance, in methods developed for the determination of total haloxyfop in challenging matrices like infant formula, the use of an internal standard is crucial for achieving reliable quantification at very low levels. nih.gov The principle relies on the relative response of the analyte to the internal standard. Since both compounds are affected similarly by matrix interferences, the ratio of their peak areas remains constant, leading to more accurate and reproducible results.

The following table summarizes the key aspects of using deuterated internal standards in LC-MS/MS:

FeatureBenefit of Using this compound
Matrix Effect Compensation Mitigates signal suppression or enhancement from co-eluting matrix components.
Recovery Correction Accounts for analyte loss during sample preparation steps like extraction and cleanup.
Improved Precision Reduces variability in results by normalizing against the internal standard's response.
Enhanced Accuracy Provides a more accurate quantification by correcting for systematic and random errors.

While LC-MS/MS is often preferred for polar and thermally labile compounds, gas chromatography-mass spectrometry (GC-MS) remains a valuable tool for the analysis of volatile and semi-volatile pesticides. For compounds like haloxyfop-etotyl (B155362), which can be analyzed by GC-MS after derivatization, the use of a deuterated internal standard is equally important. researchgate.net In trace analysis, where analyte concentrations are near the limit of detection, even minor variations can lead to significant errors.

The use of a deuterated internal standard in GC-MS helps to correct for variability in the injection process and potential degradation in the hot injector port. Similar to LC-MS/MS, the ratio of the analyte peak area to the internal standard peak area is used for quantification, thereby improving the method's ruggedness and reliability. For example, in the analysis of pesticide residues in botanical ingredients, GC-MS/MS methods often employ internal standards to ensure accurate quantification in these complex matrices. gcms.cz

Methodological Development and Validation for Haloxyfop-etotyl and its Metabolites

The development of robust analytical methods for haloxyfop-etotyl and its metabolites, such as haloxyfop acid, requires careful optimization of each step, from sample extraction to final detection. The validation of these methods is a critical process to ensure they are fit for their intended purpose, providing reliable and reproducible data.

The extraction of haloxyfop-etotyl and its metabolites from complex matrices like soil, crops, and food products is a significant challenge. fao.orgmdpi.com The goal is to efficiently isolate the analytes of interest while minimizing the co-extraction of interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction technique for pesticide residue analysis. nih.gov

Optimization of the QuEChERS method often involves testing different solvent and salt combinations to maximize extraction efficiency and promote phase separation. nih.govresearchgate.net For instance, a study on the determination of total haloxyfop in infant formula utilized an alkaline hydrolysis step to convert all esters to the parent acid, followed by a modified QuEChERS extraction. nih.gov The cleanup step, typically involving dispersive solid-phase extraction (d-SPE) with sorbents like C18 and graphitized carbon black (GCB), is crucial for removing matrix components that can interfere with the analysis. mdpi.comresearchgate.net The use of this compound during method development helps to assess the efficiency of each optimization step by tracking its recovery.

The following table presents an example of extraction and cleanup optimization for haloxyfop analysis in a complex matrix:

StepParameter OptimizedRationale
Extraction Choice of extraction solvent (e.g., acetonitrile (B52724), ethyl acetate)To maximize the recovery of haloxyfop and its metabolites.
Extraction Addition of salts (e.g., MgSO4, NaCl)To induce phase separation and drive analytes into the organic layer. nih.gov
Cleanup Type and amount of d-SPE sorbent (e.g., C18, PSA, GCB)To remove specific interferences like fats, pigments, and sterols. researchgate.net
Cleanup pH adjustmentTo ensure the analyte is in the appropriate form for extraction and cleanup.

Once an analytical method is developed, it must undergo rigorous validation to demonstrate its reliability. nih.gov Validation is typically performed according to international guidelines, such as those from SANTE (European Commission Directorate-General for Health and Food Safety). wur.nl Key performance parameters that are evaluated include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

A study on the analysis of total haloxyfop in infant formulas reported mean recoveries between 92.2% and 114% with relative standard deviations (RSDs) for repeatability and reproducibility being ≤ 14%, demonstrating the method's accuracy and precision. nih.gov The use of a deuterated internal standard like this compound is instrumental in achieving such high-quality validation data by minimizing the impact of matrix variability across different samples and batches.

The table below outlines the typical validation parameters and their acceptance criteria:

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Accuracy (Recovery) The closeness of the measured value to the true value, expressed as a percentage.70-120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.≤ 20%
LOD The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
LOQ The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10

Both LC-MS/MS and GC-MS/MS are powerful techniques for the determination of haloxyfop-etotyl and its metabolites, each with its own advantages and limitations. ekb.eg LC-MS/MS is generally preferred for its ability to analyze a wide range of compounds, including polar and thermally labile metabolites, without the need for derivatization. ekb.eg It often provides higher sensitivity and selectivity.

GC-MS/MS, on the other hand, can offer excellent separation efficiency for volatile compounds and is a well-established technique in many laboratories. ekb.eg For the analysis of haloxyfop, which is an acid, derivatization is typically required to make it volatile enough for GC analysis. researchgate.net This additional step can introduce variability, but the use of a deuterated internal standard can help to mitigate this.

The choice of detection technique often depends on the specific requirements of the analysis, including the matrix, the target analytes, and the desired sensitivity. The following table provides a comparison of LC-MS/MS and GC-MS for haloxyfop analysis:

FeatureLC-MS/MSGC-MS/MS
Derivatization Not typically required for haloxyfop acid.Required for haloxyfop acid to increase volatility. researchgate.net
Analyte Scope Broad, includes polar and non-polar compounds. ekb.egGenerally limited to volatile and semi-volatile compounds. ekb.eg
Thermal Stability Suitable for thermally labile compounds.Can cause degradation of thermally sensitive analytes.
Matrix Effects Prone to ion suppression/enhancement.Less susceptible to ion suppression, but can have other matrix interferences.
Sensitivity Often provides very low limits of detection.Can achieve high sensitivity, especially with modern instrumentation.

Analytical Applications Across Diverse Environmental and Biological Samples

The deuterated internal standard, this compound, and its corresponding acid form, Haloxyfop-d4, are pivotal in the accurate quantification of haloxyfop residues. These isotopically labeled standards are primarily utilized in isotope dilution analysis, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). ebi.ac.ukfao.org Their application is crucial for compensating for variations in analyte recovery during sample extraction and cleanup, as well as for correcting matrix effects that can suppress or enhance the instrument's signal. vulcanchem.com Analytical methods for haloxyfop often involve an alkaline hydrolysis step to convert the various ester forms and conjugates into the parent haloxyfop acid prior to analysis. fao.org The addition of a known quantity of the deuterated standard at the initial extraction stage ensures that any loss of the target analyte during the procedure is mirrored by a proportional loss of the standard, enabling highly accurate final concentration calculations. fao.orgeurl-pesticides.eu

Assessment in Agricultural Matrices

The determination of herbicide residues in agricultural products is essential for food safety and regulatory compliance. Deuterium-labeled haloxyfop is employed as an internal standard for the analysis of a wide range of agricultural matrices, including plant and animal products.

In plant-based matrices, analytical methods have been developed for crops such as oilseed rape, cotton, soya beans, sugar beet, peanuts, and various vegetables. fao.orgfao.orggoogle.com For instance, studies have documented the stability of haloxyfop residues in frozen storage for samples of green peas, cabbage, rice, and soya beans, where a deuterated internal standard would be critical for accurate analysis after storage. fao.org Research on the dissipation of haloxyfop-P-methyl in tobacco leaf has utilized LC-MS/MS, a technique where isotope-labeled internal standards are essential for mitigating significant matrix effects and ensuring data accuracy. researchgate.net

In the realm of animal-derived agricultural products, methods have been established for quantifying haloxyfop in milk, cream, eggs, and tissues. fao.org An LC-MS/MS method for animal tissues involves homogenizing the sample, performing a cleanup with solid-phase extraction (SPE), and using deuterium-labeled haloxyfop as an internal standard for quantification. fao.org A separate method for milk and cream uses gas-liquid chromatography with electron capture detection (GLC-ECD) following extraction, hydrolysis, and methylation steps. fao.org

Table 1: Analysis of Haloxyfop in Agricultural Matrices Using Deuterated Internal Standards

Agricultural MatrixAnalytical TechniqueKey Methodological StepsRole of Deuterated Standard
Animal Tissues (Kidney, Liver, Muscle)LC-MS/MSHomogenization, methanolic sodium hydroxide (B78521) extraction, C18 SPE cleanup. fao.orgInternal standard for quantification, corrects for analyte loss during extraction and cleanup. fao.org
Milk and CreamGLC-ECDEther extraction, hydrolysis, methylation, silica (B1680970) gel column cleanup. fao.orgUsed to ensure accuracy in multi-step sample preparation.
EggsLC-MS/MSExtraction with ethanolic KOH, cleanup, and centrifugation. fao.orgInternal standard for quantification. fao.org
Tobacco LeafLC-MS/MSQuEChERS-style extraction and cleanup with PSA, GCB, or C18 sorbents. researchgate.netCompensates for matrix effects observed in different tobacco leaf types. researchgate.net
Peanuts and VinesHPLCHexane and aqueous acetonitrile extraction, alkaline hydrolysis of oil. fao.orgEnsures accurate quantification of total haloxyfop residues.

Quantification in Aquatic and Terrestrial Environmental Compartments

Monitoring herbicide levels in the environment is critical for assessing ecological risk. Haloxyfop-etotyl is an ester that rapidly hydrolyzes to the active haloxyfop acid in soil and water. Therefore, analytical methods often target the acid form. Chiral residue analysis methods have been developed to quantify haloxyfop enantiomers in environmental samples like soil and water using high-performance liquid chromatography (HPLC). ebi.ac.uk These methods demonstrate high recoveries, typically ranging from 85.95% to 104.25%, indicating their effectiveness. ebi.ac.uk The use of Haloxyfop-d4 as an internal standard in such analyses is fundamental to achieving this level of accuracy, especially when studying the enantioselective degradation of the herbicide in different soil types. ebi.ac.uk

Table 2: Environmental Analysis of Haloxyfop Using Deuterated Internal Standards

Environmental CompartmentAnalytical TechniqueFindings and Method PerformanceReference
SoilHPLC (Chiral Separation)Method developed for chiral residue analysis with recoveries of 85.95% to 104.25%. Used to study enantioselective degradation. ebi.ac.uk
WaterHPLC (Chiral Separation)Method validated for effective detection of residual enantiomers with recoveries between 85.95% and 104.25%. ebi.ac.uk

Determination in Biological Tissue Extracts (Non-Clinical)

In non-clinical toxicological and metabolic studies, Haloxyfop-d4 is used to trace and quantify the parent compound and its metabolites in biological samples. For example, in studies examining the stereochemical disposition of haloxyfop in rats, fecal and urine samples were fortified with D4-haloxyfop. ebi.ac.uk The samples were then extracted, purified by reverse-phase HPLC, derivatized, and analyzed by GC/MS. ebi.ac.uk This approach allowed for the accurate determination of the enantiomeric ratio of haloxyfop, revealing that the vast majority of the recovered compound was the (R)-enantiomer. ebi.ac.uk The use of the deuterated internal standard was essential for accurately quantifying the recovery of the administered dose from the complex biological matrices. ebi.ac.uk

Table 3: Analysis of Haloxyfop in Non-Clinical Biological Samples

Biological MatrixStudy PurposeAnalytical TechniqueRole of Haloxyfop-d4Reference
Rat FecesStereochemical disposition studyGC/MSFortified into samples to accurately quantify recovery of the parent compound. ebi.ac.uk
Rat UrineStereochemical disposition studyGC/MSAdded to samples to enable accurate quantification of enantiomers after extraction and derivatization. ebi.ac.uk

Investigating Biotransformation and Degradation Pathways Using Deuterated Haloxyfop Etotyl

Elucidation of Hydrolytic Conversions in Environmental and Plant Systems

The initial and most critical step in the biotransformation of Haloxyfop-etotyl (B155362) in both plants and the environment is the rapid hydrolysis of its ester group. fao.orgfao.org This conversion yields the herbicidally active form, Haloxyfop (B150297) acid. fao.orgnih.gov

Once applied to plants, Haloxyfop-etotyl is quickly absorbed by the foliage and undergoes rapid de-esterification. fao.org This process is an enzymatic hydrolysis where plant esterase enzymes cleave the ethoxyethyl ester linkage, releasing the free Haloxyfop acid. fao.orgfao.org This acid is the mobile form of the herbicide, which is then readily translocated throughout the plant to its site of action. fao.orgfao.org Studies on various esters of Haloxyfop in plants like soya beans have shown that regardless of the specific ester group, they are all swiftly hydrolyzed to the parent acid within the treated leaves. fao.org

In environmental systems, Haloxyfop-etotyl also undergoes rapid hydrolysis to Haloxyfop acid. fao.org In soil, this transformation is primarily a biotic process, mediated by microorganisms. nih.gov Studies on Haloxyfop-methyl (B155383), a similar ester, confirm that ester hydrolysis is very rapid, with half-lives of just a few hours. nih.gov The subsequent degradation of the resulting Haloxyfop acid proceeds more slowly, with half-lives ranging from approximately 8 to 21 days. fao.orgnih.gov In sterile soil, neither ester hydrolysis nor acid degradation occurs, confirming the biological nature of these processes. nih.gov

In aqueous systems, hydrolysis is also a key degradation pathway, influenced by factors such as pH. nih.govmsstate.edu While Haloxyfop esters are susceptible to hydrolysis across a range of pH values, the rate can be significantly affected by the acidity or alkalinity of the water. msstate.edu

System Primary Process Key Product Typical Half-life of Ester
Plants Enzymatic De-esterificationHaloxyfop acidRapid
Soil Biotic Hydrolysis (Microbial)Haloxyfop acidHours to ~0.5 days fao.orgnih.gov
Water Chemical & Biotic HydrolysisHaloxyfop acidVariable (pH-dependent) nih.govmsstate.edu

Characterization of Conjugation Products and Subsequent Metabolites

Following the initial hydrolysis to Haloxyfop acid, further metabolism occurs through conjugation, where the acid molecule is linked to endogenous biomolecules. fao.orgfao.org This process generally leads to the formation of more polar, water-soluble metabolites or integration into non-polar lipid structures. fao.org

In plant systems, a significant portion of the Haloxyfop acid is converted into polar conjugates. fao.org These are typically identified as glycosides, where the Haloxyfop acid is linked to a sugar moiety. fao.org These conjugates are generally considered detoxification products, as they are often less phytotoxic and more easily sequestered within the plant cell. In studies on soya beans, polar conjugates were the main component of the residues in forage 15 days after treatment, accounting for 65–66% of the total residue. fao.orgfao.org Mild alkaline hydrolysis of these polar fractions successfully converts them back to free Haloxyfop, confirming their identity as conjugates of the parent acid. fao.orgfao.org

Besides forming polar conjugates, Haloxyfop acid can also be incorporated into non-polar biomolecules. fao.org Research has shown that Haloxyfop can be integrated into triglycerides, which are the main components of fats and oils. fao.org This pathway involves the esterification of Haloxyfop acid into the triacylglyceride structure. fao.org In soya bean metabolism studies, these non-polar conjugates accounted for 17-18% of the residue in beans. fao.org Lipase and alkaline hydrolysis of these non-polar fractions release Haloxyfop, confirming its incorporation into lipid structures. fao.orgfao.org

Metabolite Type Description Example Occurrence
Polar Conjugates Haloxyfop acid linked to water-soluble molecules.GlycosidesSoya bean forage, sugar beet fao.orgfao.org
Non-polar Conjugates Haloxyfop acid incorporated into lipids.Triglyceride estersSoya bean seeds, milk and body fat fao.orgfao.org

Tracing of Degradation Products and Metabolic Intermediates via Isotopic Labeling

The elucidation of the complex biotransformation pathways of Haloxyfop-etotyl relies heavily on the use of isotopic labeling. musechem.comresearchgate.net By using Haloxyfop-etotyl-d4, where four hydrogen atoms are replaced by deuterium (B1214612), a stable and heavier isotope, the parent compound and all its subsequent metabolites are "mass-shifted."

This isotopic signature allows for their clear detection and differentiation from naturally occurring molecules in a sample when analyzed by mass spectrometry. nih.gov While many historical studies utilized ¹⁴C-labeled Haloxyfop to trace radioactivity, stable isotope labeling with deuterium offers a complementary and powerful method without the need for radioactive material handling. musechem.comfao.orgfao.org

The use of this compound enables researchers to:

Confirm Hydrolysis: Track the disappearance of the deuterated parent ester and the appearance of the deuterated Haloxyfop acid.

Identify Conjugates: Detect the mass-shifted signatures of both polar (e.g., glycosides) and non-polar (e.g., triglyceride) conjugates.

Quantify Distribution: Measure the precise amount of the herbicide and its various metabolites in different plant tissues (leaves, roots, seeds) or environmental compartments (soil, water) over time. musechem.com

Discover Novel Metabolites: Screen for any unknown mass signals that carry the specific d4 isotopic label, potentially revealing previously uncharacterized degradation products.

This tracing methodology is fundamental to building a complete and accurate picture of the metabolic fate of the herbicide, from its initial conversion to its ultimate sequestration or degradation products. nih.gov

Environmental Fate and Behavior Studies with Haloxyfop Etotyl D4 As a Research Probe

Dynamics of Haloxyfop-etotyl (B155362) and its Metabolites in Soil Systemsfao.orgfao.org

Upon introduction into the soil environment, Haloxyfop-etotyl undergoes rapid transformation. The primary process is the hydrolysis of the etotyl ester to its herbicidally active acid form, haloxyfop (B150297). fao.orgfao.org This conversion is a key first step that dictates the subsequent behavior and persistence of the compound in soil.

Adsorption and Desorption Characteristics

The mobility and bioavailability of Haloxyfop and its metabolites in soil are governed by adsorption-desorption processes. These interactions are influenced by soil properties such as organic carbon content, clay content, and pH. dntb.gov.uaresearchgate.net The ester form, Haloxyfop-etotyl or -methyl, is estimated to be non-mobile to moderately mobile, while the active metabolite, haloxyfop acid, exhibits moderate mobility. grdc.com.auembrapa.br

Adsorption is primarily dictated by the partitioning of the compound into soil organic matter and its interaction with clay particles. researchgate.net Studies on similar herbicide classes show a strong positive correlation between adsorption coefficients and soil organic matter. dntb.gov.uaresearchgate.net For haloxyfop acid, the organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter, with reported values around 375, suggesting moderate binding to soil particles. grdc.com.au This binding reduces the amount of herbicide immediately available in the soil solution for leaching or plant uptake. Desorption processes determine the release of bound residues back into the soil solution, influencing the long-term persistence and potential for transport.

Persistence and Half-life Determination

The persistence of Haloxyfop-etotyl in soil is generally short-lived due to its rapid hydrolysis to haloxyfop acid. fao.org This initial hydrolysis of the ester is a swift chemical process that can occur in a matter of hours to a few days. fao.org

The subsequent degradation of the active haloxyfop acid is primarily a biological process mediated by soil microorganisms. nih.govresearchgate.net Consequently, its half-life (DT50) varies significantly depending on soil type, temperature, moisture, and microbial activity. fao.orgnih.govgenfarm.com.au Reported half-life values for haloxyfop acid range from as short as 2.6 days in microbially active rhizosphere soil to as long as 100 days in other conditions. nih.govgenfarm.com.au In sterile soil, haloxyfop acid is persistent, confirming the critical role of microbes in its degradation. fao.org

Key metabolites identified during soil degradation studies include the primary metabolite, haloxyfop acid, which is then further broken down into compounds such as 'phenol metab', 'pyridinone metab', and 'pyridinol metab'. fao.org

Persistence Data for Haloxyfop Esters and Haloxyfop Acid in Soil
CompoundReported Half-Life (DT50)Soil/ConditionSource
Haloxyfop-P-methyl~0.5 daysAerobic soil incubation, 20°C fao.org
Haloxyfop ester6–12 daysGeneral soil
Haloxyfop-R-methyl2.6–4.9 daysRhizosphere soil nih.govresearchgate.net
Haloxyfop acid9–21 daysTypical aerobic soil fao.org
Haloxyfop acid28 and 129 daysSubsoils with low organic carbon fao.org
Haloxyfop acid9–20 daysFour different soil types fao.org
Haloxyfop55–100 daysGeneral soil genfarm.com.au

Uptake, Translocation, and Distribution in Plant Speciesbenchchem.comfao.org

Haloxyfop-etotyl is a selective, systemic herbicide designed to be absorbed by and moved throughout the target grass weed. cymitquimica.com

Foliar and Root Absorption Mechanisms

The compound is readily absorbed by both the foliage and the roots of plants. Following foliar application, the Haloxyfop-etotyl ester penetrates the plant's cuticle. Once inside the plant tissue, it undergoes rapid hydrolysis, similar to the process in soil, converting to the active haloxyfop acid. fao.org This conversion is crucial, as the ester form itself is not herbicidally active and does not appear to be translocated to other parts of the plant. fao.org Root uptake from the soil solution is also an effective absorption pathway, allowing the herbicide to enter the plant's vascular system. fao.org

Systemic Movement and Accumulation Patterns

After absorption and hydrolysis to haloxyfop acid, the compound is translocated systemically throughout the plant. cymitquimica.comacs.org It moves through both the xylem (acropetal transport) and the phloem (symplastic movement), allowing it to reach all parts of the plant, including the growing points in the shoots and roots known as meristematic tissues. acs.org It is in these meristems where the herbicide acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis. vulcanchem.com

Studies in soybeans have shown that after application, the residue in the plant consists mainly of unconjugated haloxyfop acid and various polar and non-polar conjugates. fao.org The distribution of these metabolites can change over time. For example, in treated soybean leaves, the concentration of the parent ester diminishes rapidly, while the levels of haloxyfop acid and its polar conjugates increase.

Metabolite Distribution in Treated Soybean Leaves
Days Post-TreatmentPolar Metabolites (%)Haloxyfop Acid (%)Parent Ester Remaining (%)Source
225–3458–660–17
858–6534–400–1

Enantiomeric Research on Haloxyfop Etotyl and the Utility of Deuterated Chiral Standards

Stereochemistry and Enantioselective Activity of Haloxyfop (B150297)

Haloxyfop is a chiral herbicide belonging to the aryloxyphenoxypropionate class. It exists as a racemic mixture of two enantiomers: the (R)-enantiomer and the (S)-enantiomer. fao.org Extensive research has demonstrated that the herbicidal activity of haloxyfop is almost exclusively associated with the (R)-enantiomer. ebi.ac.ukwho.intinchem.org This enantiomer effectively inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical step in fatty acid biosynthesis, leading to plant death. scispace.comchemsrc.com In contrast, the (S)-enantiomer is considered to have minimal to no herbicidal activity. fao.orginchem.org

Studies have shown that the (R)-isomer of haloxyfop is significantly more potent than the (S)-isomer. In laboratory evaluations, the pure (S)-enantiomer was estimated to be 1,000 times less active than the (R)-enantiomer. cambridge.org This pronounced difference in biological activity has led to the commercial development of products enriched with the (R)-enantiomer, such as haloxyfop-P-methyl, to provide more effective weed control. acs.orgnih.govresearchgate.net

Enantioselective Transformation and Persistence in Different Media

The two enantiomers of haloxyfop can behave differently in various environmental and biological systems, undergoing enantioselective transformation and demonstrating varied persistence.

Enantiomeric Inversion in Soil Environments

A significant characteristic of haloxyfop in soil is the rapid inversion of the herbicidally inactive (S)-enantiomer to the active (R)-enantiomer. fao.orgcambridge.orgeuropa.eu This conversion is a biologically mediated process, as no degradation or inversion is observed in sterile soil. acs.orgnih.gov The process is so efficient that the (S)- and (R)-isomers are equally effective when applied to the soil before weed emergence. fao.orgcambridge.org Within a day, a substantial portion of the (S)-haloxyfop-acid is converted to the (R)-haloxyfop-acid. researchgate.netadmin.ch

The mechanism of this inversion is believed to involve the abstraction of a proton at the chiral center of the molecule. acs.orgnih.gov Studies using deuterium (B1214612) oxide (D₂O) in soil have shown significant hydrogen-deuterium exchange in the haloxyfop molecule, supporting this proposed mechanism. acs.orgnih.govresearchgate.net This rapid inversion means that even when the racemic mixture is applied, the herbicidal activity is maximized in the soil environment.

Stereospecific Metabolism in Plant Organisms

In contrast to the rapid inversion observed in soil, the enantiomeric composition of haloxyfop remains largely unchanged within plant tissues. admin.ch Studies on both susceptible (blackgrass) and non-susceptible (garden cress) plants have shown no significant interconversion of the enantiomers. researchgate.netadmin.ch When racemic haloxyfop-methyl (B155383) is applied to plant leaves, it is hydrolyzed to haloxyfop-acid, but the (S)-enantiomer does not convert to the (R)-enantiomer. researchgate.netadmin.ch

This lack of inversion in plants highlights the importance of the enantiomeric composition of the applied product for post-emergence applications, where the herbicide is primarily absorbed through the leaves. admin.ch The metabolism of haloxyfop in plants is considered nonenantioselective, meaning that both enantiomers are metabolized at similar rates. researchgate.netadmin.ch Therefore, the superior herbicidal effect of (R)-haloxyfop in post-emergence treatments is a direct result of its inherent activity, not a metabolic conversion of the (S)-form. cambridge.org

Development of Chiral Analytical Methods for Enantiomer Profiling

To accurately study the enantioselective behavior of haloxyfop, robust analytical methods capable of separating and quantifying the individual enantiomers are essential. The development of such methods has been a key focus of research, with techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being widely employed. ebi.ac.ukacs.orgnih.gov

Chiral stationary phases (CSPs) are crucial for the separation of enantiomers in both HPLC and GC. nih.govpsu.edu For instance, a (R, R) Whelk-O1 chiral column has been successfully used in HPLC to separate haloxyfop enantiomers. nih.gov Similarly, enantioselective GC-MS has been instrumental in studying the chiral inversion of haloxyfop in soil and its metabolism in plants. acs.orgresearchgate.net

The utility of deuterated chiral standards, such as Haloxyfop-etotyl-d4, is paramount in these analytical methods. ebi.ac.ukrsc.org Deuterated standards serve as internal standards in quantitative analysis, allowing for precise and accurate measurements by correcting for variations in sample extraction and instrument response. rsc.orgclearsynth.com In the context of chiral analysis, using a deuterated version of the analyte, like this compound, helps to accurately quantify the respective enantiomers in complex environmental and biological matrices. chromatographyonline.comatlantis-press.com This is particularly important for overcoming matrix effects, where other compounds in the sample can interfere with the analysis. clearsynth.comchromatographyonline.com The use of stable isotope-coded derivatization in conjunction with mass spectrometry is another advanced technique that relies on deuterated reagents to improve the sensitivity and accuracy of enantiomer quantification. atlantis-press.com

Emerging Research Frontiers and Methodological Innovations for Haloxyfop Etotyl D4 Studies

Integration of Advanced Mass Spectrometry Techniques

The precise and sensitive detection of Haloxyfop-etotyl-d4, often present at trace levels in complex matrices, is paramount for its effective use as an internal standard. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established and robust method for the quantification of haloxyfop (B150297) residues, the integration of more advanced mass spectrometry techniques is pushing the boundaries of analytical capability. mdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technology that adds a new dimension of separation to traditional mass spectrometry. nih.govtandfonline.com IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, offering the potential to resolve isotopologues and other closely related compounds that may be indistinguishable by conventional MS alone. nih.govacs.orgchromatographyonline.com For this compound, this could mean enhanced separation from potential interferences in complex environmental or biological samples, leading to more accurate quantification. tandfonline.com The ability of high-resolution ion mobility spectrometry to separate isotopologues has been demonstrated, which could be instrumental in specialized studies involving stable isotope-labeled compounds. acs.org

Ambient Ionization Mass Spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), represent another frontier. tandfonline.comrsc.orgresearchgate.net These methods allow for the direct analysis of samples in their native state with minimal or no sample preparation, significantly reducing analysis time. rsc.orglcms.cz The application of AIMS for the rapid screening of pesticide residues on food surfaces has been successfully demonstrated. mdpi.comresearchgate.net Coupling AIMS with high-resolution mass analyzers like Orbitrap or time-of-flight (TOF) instruments can provide rapid and reliable identification of compounds like this compound directly from various sample types. tandfonline.comlcms.cz

TechniquePrinciple of Separation/IonizationPotential Advantage for this compound Studies
Ion Mobility-Mass Spectrometry (IM-MS) Separation based on ion size, shape, and charge in the gas phase, in addition to m/z. nih.govchromatographyonline.comEnhanced resolution of isomers and isobars, improved signal-to-noise by reducing chemical interference, and structural characterization. nih.govtandfonline.com
Ambient Ionization Mass Spectrometry (AIMS) Direct ionization of analytes from samples at atmospheric pressure with minimal preparation. rsc.orgscispace.comRapid screening and high-throughput analysis of various sample matrices, including food and environmental surfaces. tandfonline.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) Provides highly accurate mass measurements, enabling the determination of elemental compositions. lcms.czConfident identification of unknown metabolites and transformation products of the parent compound.

Non-Targeted Screening and Suspect Screening Approaches

Beyond the targeted quantification of specific compounds, there is a growing need to identify a broader range of chemicals in environmental and biological samples. Non-targeted screening (NTS) and suspect screening are powerful approaches for this purpose, and the use of deuterated standards like this compound is integral to these workflows. nih.govchromatographyonline.com

In a non-targeted screening workflow, the goal is to detect as many compounds as possible in a sample without a preconceived list of analytes. nih.govcampdenbri.co.uk This is typically achieved using high-resolution mass spectrometry (HRMS). nih.gov The resulting data is complex, containing tens of thousands of chemical features. campdenbri.co.uk In such analyses, this compound can be used as a quality control standard to monitor instrument performance and for retention time alignment across different samples, which is crucial for data processing.

Suspect screening represents a more focused approach where a list of suspected compounds, which may include known transformation products of the parent herbicide, is used to mine the HRMS data. nih.gov The use of isotopically labeled standards is critical for increasing the confidence of identification. fmach.it The characteristic mass shift and isotopic pattern of this compound and its potential metabolites would allow for more reliable detection and tentative identification of novel transformation products of haloxyfop-etotyl (B155362).

A generalized workflow for suspect screening that could incorporate this compound is as follows:

Sample Preparation and Spiking: The sample is extracted, and a known concentration of this compound is added as an internal standard.

LC-HRMS Analysis: The sample is analyzed using a liquid chromatograph coupled to a high-resolution mass spectrometer.

Data Processing: The acquired data is processed to detect features corresponding to the exact masses of suspected transformation products.

Confirmation: The presence of a suspected compound is confirmed by comparing its retention time with that of the internal standard and by examining its fragmentation pattern (MS/MS spectra).

Development of Predictive Models for Environmental Transport and Fate

Understanding the environmental transport and fate of herbicides is crucial for assessing their potential risks. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for this purpose, especially for estimating the behavior of compounds for which extensive experimental data is lacking. mst.dknih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. mst.dk For aryloxyphenoxypropionate herbicides, QSAR models can be developed to predict key environmental fate parameters like soil sorption, degradation rate, and potential for leaching. researchgate.netresearchgate.net These models are built using experimental data from a range of similar compounds. mst.dk While specific models for this compound are not documented, models developed for the parent compound, haloxyfop, and other aryloxyphenoxypropionates can provide valuable insights. researchgate.net

The development of such models typically involves:

Data Collection: Gathering experimental data on the environmental fate parameters for a series of related compounds.

Descriptor Calculation: Calculating a set of molecular descriptors that numerically represent the chemical structure.

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the environmental property of interest.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

The use of tiered modeling approaches, starting with simple, conservative models and progressing to more complex and realistic simulations, is also a key strategy in environmental risk assessment. acs.org These models can help predict the potential environmental concentrations of herbicides and their transformation products. researchgate.netwhiterose.ac.ukmdpi.com

Model TypeApplication in Environmental ScienceRelevance to this compound
Quantitative Structure-Activity Relationship (QSAR) Predicts physicochemical properties and environmental fate based on chemical structure. mst.dknih.govEstimation of soil sorption, biodegradability, and other fate parameters.
Environmental Fate Models (e.g., PRZM, PEARL) Simulate the movement and degradation of pesticides in soil and water. acs.orgPredicting environmental concentrations in different compartments (soil, water, air).
Ecohydrological Models Represent processes affecting water quantity and quality in agricultural fields. acs.orgAssessing the potential for runoff and leaching into aquatic ecosystems.

High-Resolution Metabolomics for Comprehensive Pathway Mapping

High-resolution metabolomics is a powerful approach for obtaining a global snapshot of the small molecules (metabolites) in a biological system. nih.govresearchgate.net This technology is increasingly being used to study the metabolic fate of xenobiotics, including herbicides. researchgate.netfrontiersin.org The use of stable isotope-labeled compounds, such as this compound, is central to these investigations, as it allows for the unambiguous tracing of metabolic pathways. frontiersin.orgdoi.orgcreative-proteomics.comnih.gov

By exposing a biological system (e.g., cell cultures, plants, or laboratory animals) to this compound and analyzing the resulting metabolome with high-resolution mass spectrometry, researchers can identify all the metabolites that contain the deuterium (B1214612) label. frontiersin.org This provides a comprehensive map of the metabolic transformations that the compound undergoes. nih.govspringernature.com

The workflow for such a study would typically involve:

Exposure: Introducing this compound to the biological system of interest.

Sample Collection and Extraction: Collecting samples at various time points and extracting the metabolites.

HRMS Analysis: Analyzing the extracts using a high-resolution mass spectrometer to detect all ions.

Data Analysis: Identifying the features that correspond to the deuterated metabolites based on their characteristic mass shift compared to their unlabeled counterparts.

Pathway Reconstruction: Piecing together the identified metabolites to reconstruct the metabolic pathway.

Q & A

Q. How should researchers design experiments to assess Haloxyfop-etotyl-d4’s stability under varying environmental conditions?

  • Methodological Answer : Experiments should adopt a factorial design to isolate variables such as temperature, pH, and UV exposure. Include triplicate samples for statistical robustness and use high-purity solvents to minimize confounding variables. Stability metrics (e.g., half-life, degradation products) should be quantified via LC-MS/MS or GC-MS. Ensure controls account for matrix effects in environmental samples (e.g., soil, water). Document protocols in line with reproducibility standards .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with isotope dilution mass spectrometry (ID-MS) is recommended for high sensitivity and accuracy. Validate methods using spike-recovery experiments (70–120% recovery) and calibration curves (R² ≥ 0.995). Cross-validate results with alternative techniques like HPLC-UV to confirm specificity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Publish detailed synthetic protocols, including reaction stoichiometry, catalyst purity, and purification steps (e.g., column chromatography conditions). Characterize intermediates and final products via NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. How should contradictory data on this compound’s degradation pathways be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological inconsistencies (e.g., extraction protocols, detection limits). Replicate conflicting experiments under standardized conditions. Use computational modeling (e.g., DFT for reaction mechanisms) to predict plausible degradation routes. Publish null results to clarify discrepancies .

Q. What strategies are effective for isolating and characterizing this compound metabolites in non-target organisms?

  • Methodological Answer : Combine in vitro assays (e.g., liver microsomes) with high-resolution orbitrap MS for metabolite screening. Use stable isotope labeling (e.g., ¹³C) to trace biotransformation pathways. Validate findings with in vivo studies and compare to computational predictions (e.g., QSAR models). Address ethical considerations for animal studies .

Q. How can researchers optimize detection limits for this compound in trace-level environmental monitoring?

  • Methodological Answer : Implement pre-concentration techniques such as dispersive liquid-liquid microextraction (DLLME) or molecularly imprinted polymers (MIPs). Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (≥3:1 and ≥10:1, respectively). Use interlaboratory comparisons to ensure method robustness .

Data Management and Ethical Considerations

Q. What frameworks are recommended for managing large datasets from this compound studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use structured repositories (e.g., Zenodo, Figshare) for raw spectra, chromatograms, and kinetic data. Include metadata aligned with ISO/IEC 11179 standards. Reference data management plans (DMPs) in ethics applications .

Q. How should researchers address potential biases in ecotoxicological studies of this compound?

  • Methodological Answer : Perform power analyses to determine sample sizes a priori. Blind data collection/analysis phases to reduce observer bias. Use mixed-effects models to account for environmental variability. Disclose funding sources and conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.